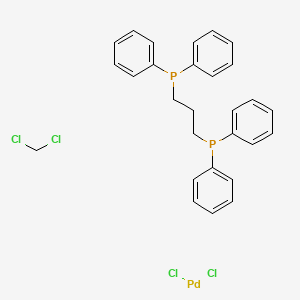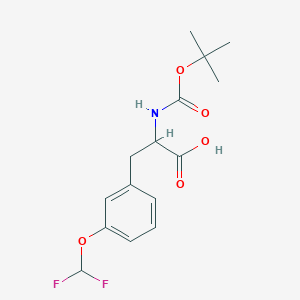
2-tert-Butoxycarbonylamino-3-(3-difluoromethoxyphenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butoxycarbonylamino-3-(3-difluoromethoxyphenyl)-propionic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a difluoromethoxy-substituted phenyl ring. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-3-(3-difluoromethoxyphenyl)-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Propionic Acid Backbone: The protected amino acid is then subjected to a series of reactions to introduce the propionic acid backbone. This may involve the use of reagents such as acyl chlorides or anhydrides.
Introduction of the Difluoromethoxy Group: The final step involves the introduction of the difluoromethoxy group onto the phenyl ring. This can be achieved through nucleophilic substitution reactions using appropriate fluorinating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-tert-Butoxycarbonylamino-3-(3-difluoromethoxyphenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl ring, to introduce or replace substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-tert-Butoxycarbonylamino-3-(3-difluoromethoxyphenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-tert-Butoxycarbonylamino-3-(3-difluoromethoxyphenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group allows for selective deprotection under mild conditions, enabling the compound to participate in various biochemical reactions. The difluoromethoxy group enhances the compound’s stability and bioavailability, making it an attractive candidate for drug development.
相似化合物的比较
Similar Compounds
- 2-tert-Butoxycarbonylamino-3-(4-difluoromethoxyphenyl)-propionic acid
- 2-tert-Butoxycarbonylamino-3-(3-trifluoromethoxyphenyl)-propionic acid
- 2-tert-Butoxycarbonylamino-3-(3-difluoromethylphenyl)-propionic acid
Uniqueness
2-tert-Butoxycarbonylamino-3-(3-difluoromethoxyphenyl)-propionic acid is unique due to the specific positioning of the difluoromethoxy group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
属性
IUPAC Name |
3-[3-(difluoromethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO5/c1-15(2,3)23-14(21)18-11(12(19)20)8-9-5-4-6-10(7-9)22-13(16)17/h4-7,11,13H,8H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEPJBPQNCZZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8121401.png)
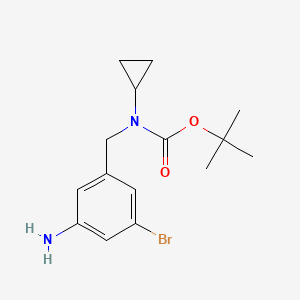
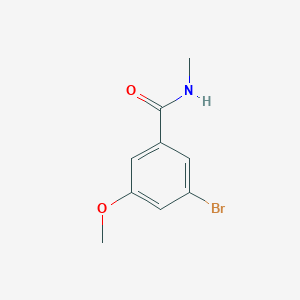
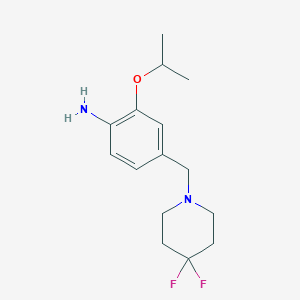
![3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B8121424.png)

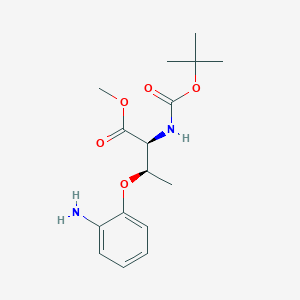

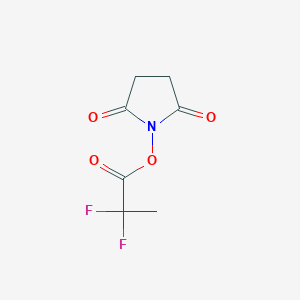
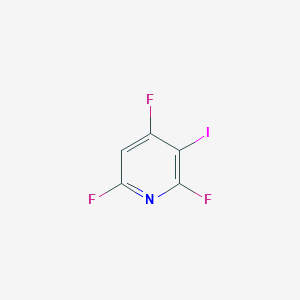
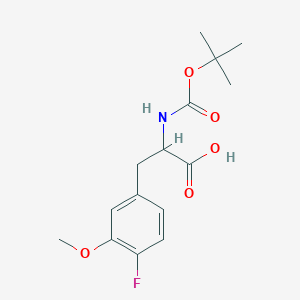
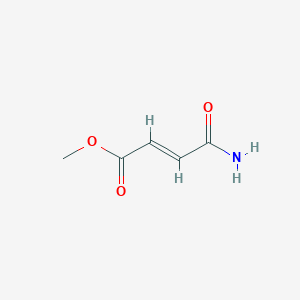
![(1R,3R,6S,7S,9R)-2-iodo-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B8121497.png)
